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molecular formula C5H4Cl2N2 B019286 3-Amino-2,5-dichloropyridine CAS No. 78607-32-6

3-Amino-2,5-dichloropyridine

Cat. No. B019286
M. Wt: 163 g/mol
InChI Key: OLZPJUVEGSNIJL-UHFFFAOYSA-N
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Patent
US05002604

Procedure details

To 450 ml (22.5 mol) of hydrogen fluoride in a stainless steel reaction vessel are added at a temperature of -5° to -1°, 163 g (1.0 mol) of 3-amino-2,5-dichloropyridine. Then there are added while stirring at the same temperature 82.8 g (1.2 mol) of sodium nitrite into the solution. The reaction mixture is stirred for 1.5 hours at -5° to -1°, then the temperature is slowly raised to +60° C. After the evolution of gas has ceased, the hydrogen fluoride is distilled off and the residue is taken up in methylene chloride. Ice/water is then added thereto and the cold mixture is neutralized with concentrated ammonium hydroxide solution. The organic phase separated and the water phase is extracted three times with methylene chloride. The organic phases are washed with water, dried over magnesium sulfate, filtered through silicagel and evaporated. Thus, 141.5 g (85% of the theory) of 2,5-dichloro-3-fluoropyridine are obtained.
Quantity
450 mL
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
163 g
Type
reactant
Reaction Step Two
Quantity
82.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[FH:1].N[C:3]1[C:4]([Cl:10])=[N:5][CH:6]=[C:7]([Cl:9])[CH:8]=1.N([O-])=O.[Na+]>>[Cl:10][C:4]1[C:3]([F:1])=[CH:8][C:7]([Cl:9])=[CH:6][N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
450 mL
Type
reactant
Smiles
F
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
163 g
Type
reactant
Smiles
NC=1C(=NC=C(C1)Cl)Cl
Step Three
Name
Quantity
82.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1.5 hours at -5° to -1°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then there are added
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is slowly raised to +60° C
DISTILLATION
Type
DISTILLATION
Details
the hydrogen fluoride is distilled off
ADDITION
Type
ADDITION
Details
Ice/water is then added
CUSTOM
Type
CUSTOM
Details
The organic phase separated
EXTRACTION
Type
EXTRACTION
Details
the water phase is extracted three times with methylene chloride
WASH
Type
WASH
Details
The organic phases are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through silicagel
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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